trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid
CAS No.: 191282-48-1
Cat. No.: VC0003687
Molecular Formula: C14H22O4
Molecular Weight: 254.32 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 191282-48-1 |
---|---|
Molecular Formula | C14H22O4 |
Molecular Weight | 254.32 g/mol |
IUPAC Name | (2R,3S)-4-methylidene-2-octyl-5-oxooxolane-3-carboxylic acid |
Standard InChI | InChI=1S/C14H22O4/c1-3-4-5-6-7-8-9-11-12(13(15)16)10(2)14(17)18-11/h11-12H,2-9H2,1H3,(H,15,16)/t11-,12+/m1/s1 |
Standard InChI Key | VCWLZDVWHQVAJU-NEPJUHHUSA-N |
Isomeric SMILES | CCCCCCCC[C@@H]1[C@H](C(=C)C(=O)O1)C(=O)O |
SMILES | CCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O |
Canonical SMILES | CCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O |
Appearance | A crystalline solid |
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
C75, with the molecular formula and a molar mass of 254.32 g/mol, belongs to the tetrahydrofuran carboxylic acid class . Its IUPAC name, (2R,3S)-4-methylidene-2-octyl-5-oxooxolane-3-carboxylic acid, reflects its stereochemical configuration, which is critical for its biological activity . The compound features a γ-lactone ring substituted with a methylene group at position 4, an octyl chain at position 2, and a carboxylic acid moiety at position 3 . The trans-configuration of the octyl and carboxylic acid groups is essential for its interaction with FASN .
Table 1: Key Physicochemical Properties of C75
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 254.32 g/mol |
CAS Number | 191282-48-1 |
Stereochemistry | (2R,3S)-configuration |
Appearance | Crystalline solid |
Solubility | Lipophilic (soluble in DMSO) |
Synthesis and Stereochemical Control
Hydroboration and Lactonization Strategies
The synthesis of C75 involves a multi-step process starting from allene precursors. A key step is the hydroboration of allene 6 with dicyclohexylborane (ChxBH), followed by nonanal addition, which yields hydroxyesters syn-5 and anti-5 in a 6:4 ratio . The minor anti-5 isomer undergoes spontaneous lactonization during work-up to form lactone trans-8, which is subsequently oxidized with NaIO/RuCl to yield acid lactones 4 .
Diastereomeric Resolution
Methylation of 4 with methyl iodide produces a 4:6 mixture of esters trans-9 and cis-9. Heating this mixture with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in toluene enhances the diastereomeric ratio to 10:1, favoring the trans-isomer . Final hydrolysis of trans-9 with aqueous NaOH yields enantiopure C75 . This method ensures high stereochemical purity, which is vital for maintaining biological efficacy .
Mechanism of Fatty Acid Synthase Inhibition
Targeting the FASN Complex
C75 inhibits FASN, an enzyme complex responsible for palmitate synthesis from acetyl-CoA and malonyl-CoA . By binding to the β-ketoacyl synthase domain, C75 blocks the condensation step in fatty acid elongation, depleting cellular lipid reserves and inducing apoptosis in cancer cells . Structural studies suggest that the methylene and octyl groups of C75 mimic natural substrates, enabling competitive inhibition .
Anticancer Effects
In hepatocellular carcinoma (HCC) cells, C75 activates caspase-dependent apoptosis and suppresses proliferation at IC values ranging from 5–20 μM . It also downregulates cyclin D1 and CDK4, arresting the cell cycle at the G1 phase. In vivo studies demonstrate tumor growth inhibition in xenograft models, with minimal toxicity to non-cancerous tissues .
Metabolic and Mitochondrial Effects
Modulation of Energy Homeostasis
C75 increases fatty acid oxidation by upregulating carnitine palmitoyltransferase-1 (CPT1), shifting cells from anabolic to catabolic metabolism . This effect reduces ATP levels in neurons by 40–60%, implicating C75 in appetite suppression and weight loss . In diet-induced obese mice, C75 decreases food intake by 50% and enhances energy expenditure, suggesting therapeutic potential for obesity.
Mitochondrial Toxicity and Lipoic Acid Depletion
Recent studies reveal that C75 inhibits human mitochondrial β-ketoacyl-acyl carrier protein synthase (HsmtKAS), a key enzyme in mitochondrial fatty acid synthesis . This inhibition reduces lipoic acid (LA) production, impairing mitochondrial respiration and increasing reactive oxygen species (ROS) by 2–3 fold . LA supplementation rescues mitochondrial function, highlighting a dual mechanism of action and a strategy to mitigate C75 toxicity .
Table 2: Key Research Findings on C75
Therapeutic Implications and Future Directions
Cancer Therapy
C75’s ability to selectively target cancer cells while sparing normal tissues makes it a promising chemotherapeutic agent . Combination therapies with LA could enhance efficacy by reducing off-target mitochondrial toxicity . Phase I clinical trials are needed to validate safety and dosing regimens.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume